Cas no 2227689-64-5 (tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate)

Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the development of β-adrenergic receptor agonists and other bioactive compounds. Its key advantages include high stereochemical purity, owing to the (1S)-configuration, which ensures precise enantioselective reactions. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. The presence of a 4-chlorophenyl moiety contributes to its utility in constructing pharmacologically relevant scaffolds. This compound is valued for its consistent performance in multistep organic syntheses, offering reliable reactivity and compatibility with diverse reaction conditions.
tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate structure
2227689-64-5 structure
Product name:tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate
CAS No:2227689-64-5
MF:C13H19ClN2O3
Molecular Weight:286.754562616348
CID:6511241
PubChem ID:165640042

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate
    • EN300-1876413
    • 2227689-64-5
    • tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
    • インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-10-5-4-8(14)6-9(10)11(17)7-15/h4-6,11,17H,7,15H2,1-3H3,(H,16,18)/t11-/m1/s1
    • InChIKey: QOGFPGXRJCXLLE-LLVKDONJSA-N
    • SMILES: ClC1C=CC(=C(C=1)[C@@H](CN)O)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 286.1084202g/mol
  • 同位素质量: 286.1084202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 84.6Ų

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1876413-0.1g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
0.1g
$1357.0 2023-09-18
Enamine
EN300-1876413-0.5g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
0.5g
$1482.0 2023-09-18
Enamine
EN300-1876413-10.0g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
10g
$6635.0 2023-06-02
Enamine
EN300-1876413-1.0g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
1g
$1543.0 2023-06-02
Enamine
EN300-1876413-0.05g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
0.05g
$1296.0 2023-09-18
Enamine
EN300-1876413-5.0g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
5g
$4475.0 2023-06-02
Enamine
EN300-1876413-10g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
10g
$6635.0 2023-09-18
Enamine
EN300-1876413-1g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
1g
$1543.0 2023-09-18
Enamine
EN300-1876413-0.25g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
0.25g
$1420.0 2023-09-18
Enamine
EN300-1876413-2.5g
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4-chlorophenyl}carbamate
2227689-64-5
2.5g
$3025.0 2023-09-18

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate 関連文献

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate (CAS No. 2227689-64-5)

Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate (CAS No. 2227689-64-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, exhibits promising properties that make it a valuable candidate for further research and development. The presence of a tert-butyl group, a chlorophenyl ring, and an amino-hydroxyethyl side chain contributes to its unique chemical behavior and potential biological activity.

The CAS number 2227689-64-5 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. Its molecular formula and structural configuration suggest a high degree of complexity, which is often associated with compounds designed for targeted therapeutic interventions. In recent years, there has been growing interest in the development of novel carbamate-based derivatives due to their potential as pharmacological agents.

One of the most compelling aspects of Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate is its structural similarity to known bioactive molecules. The 4-chlorophenyl moiety, in particular, is frequently observed in pharmacologically active compounds due to its ability to modulate enzyme activity and receptor binding. Additionally, the (1S) stereochemistry of the amino-hydroxyethyl group indicates a deliberate design choice aimed at optimizing biological interactions. Such stereochemical specificity is crucial in drug development, as it can significantly influence the compound's efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate may interact with various protein targets, including enzymes and receptors involved in inflammatory pathways. This potential interaction has sparked interest in exploring its therapeutic applications, particularly in conditions where inflammation plays a significant role.

The synthesis of this compound presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to produce high-purity samples for research purposes. Techniques such as chiral resolution and stereoselective synthesis are essential in ensuring the correct stereochemical configuration of the amino-hydroxyethyl group. These synthetic strategies not only enhance the yield but also improve the overall quality of the final product.

In vitro studies have begun to uncover the pharmacological profile of Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes implicated in disease progression. For instance, preliminary data indicate that it could potentially modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a class of signaling molecules involved in pain and inflammation. Such properties make it an attractive candidate for further investigation into its role as an anti-inflammatory agent.

The compound's stability under various conditions is another critical factor that influences its suitability for pharmaceutical applications. Research has demonstrated that Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate maintains its structural integrity under controlled storage conditions, suggesting potential for long-term stability if properly formulated. This stability is essential for ensuring consistent drug delivery and efficacy throughout its shelf life.

As interest in carbamate-based therapeutics grows, so does the need for comprehensive understanding of their mechanisms of action. Further research is required to elucidate how Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate interacts with biological targets at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into these interactions, helping to refine structural modifications aimed at enhancing potency and selectivity.

The regulatory landscape for novel pharmaceutical compounds also plays a significant role in determining their progression from research to clinical application. Given the complexity of Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate, navigating regulatory requirements will be essential for developers seeking to bring this compound into clinical trials or market it as a therapeutic agent. Collaboration with regulatory agencies will be crucial in ensuring compliance with safety and efficacy standards.

In conclusion, Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate (CAS No. 2227689-64-5) represents a promising avenue for pharmaceutical innovation. Its unique structural features, coupled with preliminary evidence of biological activity, position it as a candidate for further exploration in drug development. As research continues to uncover more about its properties and potential applications, this compound may contribute significantly to advancements in medicine.

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